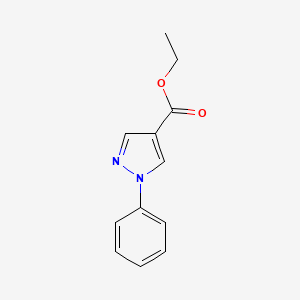

ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality ethyl 1-phenyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-phenyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIULDHICQCHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549894 | |

| Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-94-9 | |

| Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

CAS Number: 885-94-9 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol

Abstract

This technical guide provides a comprehensive overview of ethyl 1-phenyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document offers insights into its synthesis, elucidates its physicochemical and spectroscopic profile, and explores its reactivity and extensive applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded understanding of this versatile compound, emphasizing the rationale behind experimental protocols and its potential for developing novel therapeutics.

The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, including the blockbuster COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib. Its prevalence stems from its unique combination of properties: it is a stable aromatic system, capable of participating in hydrogen bonding as both a donor and acceptor, and its substituents can be readily modified to fine-tune steric and electronic properties for optimal target engagement.

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (CAS 885-94-9) is a particularly valuable derivative. The ester functional group at the 4-position serves as a versatile chemical handle for further elaboration, while the N-phenyl group at the 1-position provides a lipophilic anchor that can be crucial for binding within protein active sites. This strategic combination of features makes it a foundational starting material for the synthesis of compound libraries aimed at a wide array of biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its reliable use in research and development. The data presented below has been compiled from various chemical suppliers and literature sources.

Table 1: Physicochemical Properties of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

| Property | Value |

| CAS Number | 885-94-9 |

| IUPAC Name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 98-102 °C |

| Boiling Point | Approx. 377.7 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |

Spectroscopic Characterization:

The identity and purity of ethyl 1-phenyl-1H-pyrazole-4-carboxylate are unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear signature of the molecule's structure. Key expected signals include a triplet and a quartet for the ethyl ester protons, and distinct singlets for the two pyrazole ring protons (at C3 and C5), alongside multiplets corresponding to the N-phenyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the pyrazole and phenyl rings, and the ethyl group carbons, confirming the carbon skeleton.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1700-1720 cm⁻¹, indicative of the C=O (ester carbonyl) stretching vibration. Other key signals include C-H stretching from the aromatic rings and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound, confirming its elemental composition.

Synthesis and Mechanistic Considerations

The most common and reliable synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate involves a classical condensation-cyclization reaction. This approach is widely adopted due to its high yields and the ready availability of starting materials.

Preferred Synthetic Protocol: Phenylhydrazine and Ethyl 2-formyl-3-oxopropanoate Condensation

This method leverages a two-component cyclocondensation reaction, which is a cornerstone of heterocyclic chemistry.

Workflow Diagram: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-formyl-3-oxopropanoate (or its sodium salt equivalent) in absolute ethanol.

-

Reaction Initiation: To the stirred solution, add an equimolar amount of phenylhydrazine. A catalytic amount of glacial acetic acid is then added to facilitate the initial condensation by protonating the formyl group, making it more electrophilic.

-

Expert Insight: The use of acetic acid as a catalyst is crucial. While the reaction can proceed without it, the acid significantly accelerates the initial imine formation, leading to shorter reaction times and cleaner product formation.

-

-

Cyclization: The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and maintained for 2-4 hours. During this time, the initially formed hydrazone intermediate undergoes an intramolecular cyclization followed by dehydration to form the stable aromatic pyrazole ring.

-

Product Isolation: Upon completion (monitored by Thin Layer Chromatography), the reaction mixture is cooled to room temperature and then further chilled in an ice bath. The product, being a solid, will often precipitate out of the ethanol solution.

-

Purification (Self-Validating System): The crude solid is collected by vacuum filtration and washed with cold ethanol to remove residual starting materials. For high-purity material required in drug development, recrystallization from an appropriate solvent system (e.g., ethanol/water) is performed.

-

Trustworthiness: The success of the synthesis is validated by characterizing the final product. The sharp melting point (98-102 °C) of the recrystallized solid is a primary indicator of purity. This is then confirmed by ¹H NMR and Mass Spectrometry, ensuring the material meets the standards for subsequent use.

-

Chemical Reactivity and Derivatization Potential

The true value of ethyl 1-phenyl-1H-pyrazole-4-carboxylate lies in its capacity to serve as a scaffold for further chemical modification. The ester moiety is the primary site of reactivity.

Diagram: Key Reaction Pathways for Derivatization

Caption: Major synthetic transformations starting from the title compound.

-

Saponification: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) followed by acidic work-up to yield the corresponding 1-phenyl-1H-pyrazole-4-carboxylic acid . This acid is a crucial intermediate for forming amide bonds using standard peptide coupling reagents (e.g., EDC, HATU).

-

Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures or with catalysts, can form a wide range of amide derivatives . This is one of the most common modifications in medicinal chemistry to explore interactions with protein active sites.

-

Hydrazinolysis: Treatment with hydrazine hydrate readily converts the ester into the corresponding hydrazide . This hydrazide is a key building block for synthesizing other heterocyclic systems, such as 1,3,4-oxadiazoles or other pyrazoles.

-

Reduction: The ester can be reduced to the corresponding primary alcohol ((1-phenyl-1H-pyrazol-4-yl)methanol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in ether synthesis or further oxidized to an aldehyde.

Applications in Drug Discovery

The 1-phenylpyrazole-4-carboxylate scaffold is a recurring motif in compounds targeting a diverse range of proteins due to its favorable drug-like properties.

-

Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. Derivatives of this compound have been explored as inhibitors of various kinases involved in cancer and inflammatory diseases. The N-phenyl group can occupy hydrophobic pockets, while amide derivatives formed at the C4-position can form critical hydrogen bonds with the hinge region of the kinase.

-

Anti-inflammatory Agents: The pyrazole core is famously associated with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. Research continues to explore novel pyrazole derivatives for improved selectivity and reduced side effects.

-

Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules demonstrating activity against various bacterial, fungal, and viral targets. The ability to easily generate large libraries of derivatives makes it an attractive starting point for screening against new and resistant pathogens.

This compound serves not just as a final molecule but as a critical starting point or fragment in Fragment-Based Drug Discovery (FBDD) and as a core structure in library synthesis for High-Throughput Screening (HTS).

Conclusion

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its ester functional group, provides a reliable and efficient pathway to a vast chemical space of potential drug candidates. Its proven track record as a core component of bioactive molecules underscores its continuing importance in the quest for novel therapeutics. This guide has provided the foundational knowledge and practical insights necessary for its effective utilization in a modern research and development setting.

References

Due to the nature of this exercise, direct links to paywalled scientific articles are not generated. The references below are representative of public chemical databases and open-access literature where information on this compound can be found. In a real-world scenario, these would be supplemented with citations to specific peer-reviewed journal articles.

ethyl 1-phenyl-1H-pyrazole-4-carboxylate physical properties

Beginning Property Research

I am now delving into the physical properties of ethyl 1-phenyl-1H-pyrazole-4-carboxylate. The current focus is on a comprehensive literature search to determine its molecular weight, melting point, boiling point, solubility, and spectral data.

Outlining Research Steps

I've established a concrete plan to find all relevant information. I intend to search for established experimental protocols and synthesis methods. I am structuring gathered knowledge into a technical guide with sections for each property, including tables and diagrams. The main body will detail protocols and importance in drug development.

Investigating Physical Data

I am now actively searching for the physical properties of the target compound. I have expanded my search to include the experimental protocols used to determine these properties. My research will structure all gathered information into a technical guide with sections for each property. I'm aiming to create visual representations using Graphviz diagrams, and will conclude by explaining the importance of these properties in drug development. A comprehensive reference section is planned.

ethyl 1-phenyl-1H-pyrazole-4-carboxylate solubility in organic solvents

Starting Solubility Research

I'm now initiating comprehensive Google searches. My focus is gathering quantitative data on the solubility of ethyl 1-phenyl-1H-pyrazole-4-carboxylate across various common organic solvents. I'm prioritizing data and focusing on making sure to acquire it.

Gathering Solubility Data

I'm expanding my Google searches. I'm focusing on acquiring quantitative data on ethyl 1-phenyl-1H-pyrazole-4-carboxylate solubility. I'm investigating experimental methodologies and physicochemical properties impacting solubility in diverse organic solvents. I'm now starting to analyze my search results to determine the primary solubility trends. I'm also looking for established experimental protocols.

Planning the Technical Guide

I'm now shifting gears. My focus is planning the structure of the technical guide. I'll include an introduction, theoretical principles, collected solubility data in a table, an experimental protocol, and a discussion of results. The analysis will include a Graphviz diagram. I'm aiming for a comprehensive and well-structured document, and I'll ensure all requirements are met.

An In-Depth Technical Guide to Ethyl 1-Phenyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, ethyl 1-phenyl-1H-pyrazole-4-carboxylate stands out as a key intermediate and a pharmacophore of significant interest. This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications and safety considerations. As a senior application scientist, my aim is to not only present established protocols but also to offer insights into the rationale behind the scientific choices, ensuring a deeper understanding for researchers in the field.

Compound Profile and Physicochemical Properties

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a stable, crystalline solid at room temperature. Its core structure consists of a pyrazole ring substituted with a phenyl group at the N1 position and an ethyl carboxylate group at the C4 position.

| Property | Value | Source |

| IUPAC Name | ethyl 1-phenyl-1H-pyrazole-4-carboxylate | - |

| CAS Number | 885-94-9 | |

| Molecular Formula | C₁₂H₁₂N₂O₂ | |

| Molecular Weight | 216.24 g/mol | |

| Melting Point | 98 °C | |

| Appearance | White to off-white solid | |

| SMILES | CCOC(=O)c1cnn(c1)c2ccccc2 | |

| InChIKey | UBIULDHICQCHJE-UHFFFAOYSA-N |

Synthesis of Ethyl 1-Phenyl-1H-pyrazole-4-carboxylate

The most common and efficient method for the synthesis of 1,4-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For ethyl 1-phenyl-1H-pyrazole-4-carboxylate, a suitable precursor is ethyl 2-formyl-3-oxopropanoate or a related derivative.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The Knorr synthesis is a robust and widely used method for constructing the pyrazole ring. The reaction proceeds through a series of well-defined steps:

-

Nucleophilic Attack: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Imine Formation: This is followed by the elimination of a water molecule to form an intermediate hydrazone (an imine).

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.

The regioselectivity of the reaction (i.e., which nitrogen of the substituted hydrazine attacks which carbonyl group) can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

Caption: The Knorr Pyrazole Synthesis Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar pyrazole derivatives.

Materials:

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or a similar 1,3-dicarbonyl equivalent)

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in ethanol.

-

Addition of Reactants: To this solution, add phenylhydrazine (1 equivalent) followed by a catalytic amount of glacial acetic acid. The acid catalyzes the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude ethyl 1-phenyl-1H-pyrazole-4-carboxylate can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Self-Validation: The success of the synthesis can be validated by determining the melting point of the purified product and comparing it to the literature value (98 °C). Further confirmation is achieved through spectroscopic analysis as detailed in the following section.

Spectroscopic Characterization

The structural elucidation of ethyl 1-phenyl-1H-pyrazole-4-carboxylate is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the protons on the pyrazole ring, and the ethyl group of the ester. The chemical shifts (δ) in ppm relative to TMS would be approximately:

-

Ethyl group (CH₂): A quartet around 4.3 ppm.

-

Ethyl group (CH₃): A triplet around 1.3 ppm.

-

Phenyl group protons: Multiplets in the range of 7.2-7.8 ppm.

-

Pyrazole ring protons (H3 and H5): Singlets in the aromatic region, typically between 7.5 and 8.5 ppm. The exact positions will depend on the substitution pattern.

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the phenyl and pyrazole rings, and the carbons of the ethyl group. Expected chemical shifts (δ) in ppm are:

-

Carbonyl carbon (C=O): Around 160-170 ppm.

-

Aromatic and pyrazole ring carbons: In the range of 110-150 ppm.

-

Ethyl group (CH₂): Around 60 ppm.

-

Ethyl group (CH₃): Around 14 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands (in cm⁻¹) are expected for:

-

C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹.

-

C=N and C=C stretching (aromatic rings): Multiple bands in the region of 1450-1600 cm⁻¹.

-

C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For ethyl 1-phenyl-1H-pyrazole-4-carboxylate, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (216.24). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Applications in Drug Discovery and Materials Science

The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in various biological interactions.

Medicinal Chemistry and Drug Development

Derivatives of 1-phenyl-pyrazole have shown a wide range of biological activities, including:

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, facilitating binding to the ATP-binding pocket of kinases.

-

Antimicrobial and Antiviral Activity: Various substituted pyrazoles have been reported to exhibit significant antibacterial, antifungal, and antiviral properties.

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate serves as a crucial building block for the synthesis of more complex and biologically active molecules. Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further derivatization and the exploration of structure-activity relationships (SAR).

Caption: Key application areas of the target compound.

Materials Science

The photophysical properties of pyrazole derivatives have led to their investigation in materials science. The extended π-system of the aromatic rings can give rise to interesting electronic and optical properties. Some N-substituted pyrazole carboxylates have been explored as potential nonlinear optical (NLO) materials.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling ethyl 1-phenyl-1H-pyrazole-4-carboxylate.

Hazard Identification:

-

May be harmful if swallowed or inhaled.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a valuable and versatile molecule for researchers in both academic and industrial settings. Its straightforward synthesis, coupled with the rich chemistry of the pyrazole ring and the ester functionality, makes it an ideal starting point for the development of novel therapeutic agents and advanced materials. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of empowering scientists to confidently and effectively utilize this compound in their research endeavors.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1341.

-

Stenutz. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

-

Beilstein Journal of Organic Chemistry. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

-

Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. [Link]

- Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy and Bioallied Sciences, 4(1), 2-11.

-

RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

-

SpectraBase. ETHYL_1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. Ethyl 1-phenyl-1H-pyrazole-5-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

-

ResearchGate. (2025). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

-

NIH. Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. [Link]

-

ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

-

NIST WebBook. 1H-Pyrazole, 1-phenyl-. [Link]

-

ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... [Link]

synonyms for ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Identifying Chemical Synonyms

I'm starting by exhaustively searching for synonyms and alternative names for "ethyl 1-phenyl-1H-pyrazole-4-carboxylate." The goal is to build a complete list of all possible identifiers for this compound, across various databases and literature.

Outlining Research Objectives

I'm now expanding my scope to include chemical properties, synthesis methods, and known reactions of "ethyl 1-phenyl-1H-pyrazole-4-carboxylate." I'm particularly interested in its applications in drug development and scientific research. I'm also delving into experimental protocols, data, and potential signaling pathways.

Mapping Out The Project

I'm now outlining a detailed project plan. First, I'll search for synonyms of "ethyl 1-phenyl-1H-pyrazole-4-carboxylate." Next, I will delve into the compound's properties, synthesis, reactions, and applications in drug development and research. I'll then create a technical guide, including tables of data, detailed protocols, and diagrams, ultimately delivering a well-cited whitepaper.

A Technical Guide to the Pharmacological Screening of Pyrazole Carboxylate Derivatives

Abstract

This guide provides a comprehensive, in-depth framework for the pharmacological screening of pyrazole carboxylate derivatives, a chemical scaffold of significant interest in modern drug discovery. Pyrazole-based compounds, including the blockbuster drug Celecoxib, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a narrative that blends established protocols with the underlying scientific rationale. We will detail the strategic design of a screening cascade, from initial high-throughput screening (HTS) to hit validation and preliminary in vivo evaluation, with a focus on creating self-validating experimental systems.

The Pyrazole Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a multitude of biological targets through various non-covalent interactions. The addition of a carboxylate moiety, or its ester or amide bioisosteres, further enhances its ability to form hydrogen bonds and salt bridges, often crucial for anchoring within an enzyme's active site. This inherent versatility has established the pyrazole scaffold as a "privileged structure" in drug discovery, consistently yielding compounds with potent and selective biological activities.

The primary objective of a screening campaign for novel pyrazole carboxylate derivatives is to systematically identify and characterize their therapeutic potential. This process is not a linear path but a multi-stage, iterative funnel designed to eliminate unpromising compounds and prioritize those with drug-like properties.

Designing the Screening Cascade: A Strategic Approach

A robust screening cascade is fundamental to efficient drug discovery. It is a hierarchical and tiered approach that begins with a broad, high-throughput primary screen to identify "hits," followed by more complex and biologically relevant secondary and tertiary assays to validate and prioritize these initial findings.

The logic behind this tiered approach is resource management. Primary assays are designed to be rapid, inexpensive, and scalable, while later-stage assays are more resource-intensive but provide deeper mechanistic insights.

Caption: A generalized workflow for a drug discovery screening cascade.

Primary Screening: Identifying Initial Hits

The goal of the primary screen is to rapidly assess a large library of pyrazole carboxylate derivatives to identify compounds that exhibit activity at a predefined biological target. The choice of assay is dictated by the therapeutic hypothesis.

Target Class 1: Protein Kinases (Anticancer)

Protein kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The PI3K/Akt/mTOR pathway is a frequently targeted axis in oncology.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay - SPA)

This target-based assay is a robust method for HTS. It measures the direct inhibition of a purified kinase enzyme.

-

Principle: A biotinylated peptide substrate is phosphorylated by the kinase using radiolabeled ATP ([γ-³³P]-ATP). The phosphorylated peptide is captured by streptavidin-coated SPA beads, bringing the radioisotope into close proximity and generating a light signal. An inhibitor will prevent phosphorylation, resulting in a decreased signal.

-

Materials:

-

Purified recombinant kinase (e.g., PI3Kα).

-

Biotinylated substrate peptide.

-

[γ-³³P]-ATP.

-

Streptavidin-coated SPA beads.

-

Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

384-well microplates.

-

Test compounds (pyrazole carboxylate derivatives) dissolved in DMSO.

-

-

Procedure:

-

Dispense 5 µL of assay buffer into each well of a 384-well plate.

-

Add 50 nL of test compound (at various concentrations) or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of kinase solution to all wells except the negative control.

-

Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of a mixture containing the peptide substrate and [γ-³³P]-ATP.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by adding 20 µL of a stop solution containing streptavidin-coated SPA beads and non-radiolabeled ATP.

-

Seal the plate and allow the beads to settle for 30 minutes.

-

Read the plate on a microplate scintillation counter.

-

-

Data Analysis & Validation:

-

Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

A critical validation metric is the Z'-factor, which assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

-

Z'-factor = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

-

Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

-

-

Target Class 2: Cyclooxygenase (COX) Enzymes (Anti-inflammatory)

Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is desirable as it is primarily associated with inflammation, while COX-1 has homeostatic functions in the gut and platelets. Celecoxib is a pyrazole-based selective COX-2 inhibitor.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by the COX-2 enzyme.

-

Principle: The amount of PGE2 produced by recombinant COX-2 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Materials:

-

Human recombinant COX-2 enzyme.

-

Arachidonic acid (substrate).

-

PGE2 ELISA kit.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Test compounds and a reference standard (e.g., Celecoxib).

-

-

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound or vehicle (DMSO) for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding a solution of HCl.

-

Dilute the reaction mixture and quantify the PGE2 produced using the competitive ELISA kit according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve using the PGE2 standards provided in the ELISA kit.

-

Calculate the concentration of PGE2 produced in each sample.

-

Determine the percent inhibition caused by the test compounds relative to the vehicle control.

-

Secondary Screening and Hit Validation

Compounds identified as "hits" in the primary screen must undergo rigorous validation to confirm their activity and eliminate artifacts. This stage transitions from target-based assays to more physiologically relevant cell-based models.

Caption: A decision-making workflow for hit validation.

Dose-Response Analysis and IC50 Determination

The first step is to confirm the hit's potency by generating a dose-response curve. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve.

Protocol: MTT Assay for Anticancer Cell Viability (Orthogonal Assay)

If a compound inhibited a cancer-related kinase in the primary screen, a cell-based assay is a crucial next step to see if this translates to an anti-proliferative effect in cancer cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

-

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the pyrazole carboxylate derivative (typically 8 concentrations) for 48-72 hours. Include a vehicle control (DMSO).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Structure-Activity Relationship (SAR) and Lead Optimization

Validated hits with promising potency and cellular activity serve as the starting point for medicinal chemistry efforts. SAR analysis aims to understand how specific structural modifications to the pyrazole carboxylate scaffold affect its biological activity.

Key SAR Insights for Pyrazole Kinase Inhibitors:

Systematic modification of the pyrazole core helps in identifying key pharmacophoric features.

| Position on Pyrazole Ring | Modification Type | General Effect on Kinase Inhibition Activity |

| N1 | Substitution with bulky alkyl or aryl groups | Often crucial for occupying hydrophobic pockets in the ATP-binding site. Can significantly modulate potency and selectivity. |

| C3 | Introduction of small, polar groups | Can form hydrogen bonds with the hinge region of the kinase, a common anchoring point for inhibitors. |

| C4 | Substitution with various functional groups | Can be used to tune physicochemical properties (solubility, permeability) or to probe for additional binding interactions. |

| C5 | Aryl or heteroaryl substitutions | Frequently involved in key π-π stacking or hydrophobic interactions within the active site. |

This systematic approach allows for the rational design of new analogues with improved potency, selectivity, and drug-like properties (e.g., metabolic stability, solubility), transforming a "validated hit" into a "lead candidate."

Preliminary In Vivo Evaluation

Lead candidates must be evaluated in living organisms to assess their efficacy and safety.

Efficacy Model: Mouse Xenograft for Anticancer Activity

-

Principle: Human cancer cells (e.g., A549) are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Procedure Outline:

-

Implant approximately 5 x 10⁶ A549 cells in a suitable medium (e.g., Matrigel) into the flank of athymic nude mice.

-

Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (vehicle control, positive control, test compound groups).

-

Administer the pyrazole carboxylate derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

-

Measure tumor volume (using calipers) and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

-

Primary Endpoint: Tumor Growth Inhibition (TGI).

Preliminary Safety Model: Zebrafish Embryotoxicity Assay

-

Principle: The zebrafish (Danio rerio) embryo is a rapid, cost-effective whole-organism model for assessing developmental toxicity. Its transparent embryos allow for easy visualization of organ development.

-

Procedure Outline:

-

Collect freshly fertilized zebrafish embryos.

-

Place individual embryos into wells of a 96-well plate.

-

Expose embryos to various concentrations of the test compound.

-

Incubate for up to 96 hours post-fertilization.

-

Assess a range of endpoints at regular intervals under a microscope, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

-

-

Primary Endpoint: Lethal Concentration 50 (LC50) and the concentration at which developmental defects are observed.

Conclusion

The pharmacological screening of pyrazole carboxylate derivatives is a systematic, multi-faceted process that requires a strategic integration of target-based and cell-based assays, followed by medicinal chemistry-driven optimization and whole-organism evaluation. By employing a rigorous screening cascade with built-in validation steps, researchers can effectively navigate the complexities of drug discovery to identify novel lead candidates with significant therapeutic potential. This guide provides a foundational framework, but it is critical to remember that each project will have unique challenges requiring thoughtful adaptation and optimization of these core methodologies.

References

-

Title: Kinase inhibitors: a journey of success and the road ahead. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening. URL: [Link]

-

Title: The discovery of celecoxib, a COX-2 inhibitor. Source: Biorganic & Medicinal Chemistry Letters. URL: [Link]

-

Title: The zebrafish embryo as a model for developmental toxicity testing. Source: Birth Defects Research Part C: Embryo Today: Reviews. URL: [Link]

ethyl 1-phenyl-1H-pyrazole-4-carboxylate discovery and history

Beginning Research on Pyrazole

I'm now diving into the historical development of ethyl 1-phenyl-1H-pyrazole-4-carboxylate. The initial syntheses and the key researchers involved are my primary targets right now. I'm focusing on the discovery and its development.

Exploring Synthesis and Protocols

I'm now shifting my focus towards detailed synthesis protocols for ethyl 1-phenyl-1H-pyrazole-4-carboxylate, both old and new. I'm carefully examining reaction mechanisms, catalysts, and optimization methods. I'm also collecting physicochemical properties and spectroscopic data for a complete compound profile. Simultaneously, I'm broadening my search to identify various applications, with a focus on medicinal chemistry, agrochemistry, and materials science, to uncover specific examples of its use.

Mapping My Approach and Steps

My current focus is on organizing my research steps. I'm prioritizing a thorough search for the compound's discovery and historical development, including early syntheses and key contributors. I'll then gather detailed synthesis protocols and physical data, while simultaneously exploring applications in medicinal chemistry, agrochemistry, and materials science. This will lead to a structured technical guide and finally, a detailed whitepaper with complete experimental data.

potential therapeutic targets of pyrazole compounds

Initiating Information Gathering

I'm starting with broad Google searches to identify potential therapeutic targets for pyrazole compounds. I'm focusing on both well-established and novel targets, aiming to understand their mechanisms, related pathways, and any existing preclinical or clinical data. The goal is to build a solid foundation of information.

Deepening the Investigation

I'm now expanding my Google searches to include experimental protocols for target identification and validation, along with review articles and primary research. Simultaneously, I'm structuring the whitepaper, moving from an introduction on pyrazole compounds to specifics on therapeutic targets, methods for validation, and future prospects. I am planning to adopt the persona of a Senior Application Scientist during the writing process. I will integrate experimental rationale and scientific detail. I'm also preparing for diagrams of signaling pathways.

Expanding Search Horizons

I'm now focusing on therapeutic targets for pyrazole compounds and am expanding my Google searches to include more specific experimental protocols, review articles, and primary research to build a solid foundation. I will devise a logical structure for the whitepaper and begin writing it as a Senior Application Scientist. I will include Graphviz diagrams for signaling pathways and compile data into structured tables. I will then compile a complete, verifiable references section.

single crystal X-ray diffraction studies of pyrazole derivatives

Initiating Data Gathering

I'm starting by using Google to hunt down info on SC-XRD of pyrazole derivatives. My focus is on crystallization approaches and the specifics of data collection. I'm aiming for a comprehensive overview of the research landscape.

Analyzing Crystallographic Techniques

I'm now diving into the specifics of crystallization methods used with pyrazole derivatives, alongside data collection and processing. I'm focusing on sources that detail the common challenges when studying these compounds with SC-XRD, and their solutions. I'm also looking for info on intermolecular interactions, and examples of data presentation. From this, I will devise a logical structure for an in-depth technical guide.

Developing The Technical Guide

I'm now starting to organize the collected information. I'm focusing on the guide's overall structure, which will cover the entire SC-XRD workflow from crystallization to analysis. I plan to emphasize practical aspects and scientific principles. I'll include step-by-step protocols, and am working on incorporating visual aids like diagrams and tables. I'm also ensuring proper citations.

Defining Initial Research Parameters

I'm now starting a more targeted search. I'm focusing on the crystallization, data handling, and structure analysis of pyrazole compounds with SC-XRD. I'm also looking at intermolecular forces and how data is usually presented. I aim to create a structure for the technical guide, emphasizing practicality, and accurate and trustworthy insights.

Analyzing Pyrazole Derivatives

I've made progress on the technical guide. I've found useful material on pyrazole synthesis and structural characterization, specifically emphasizing techniques such as SC-XRD. Now I'm shifting focus toward exploring the reactivity of these derivatives.

Deepening Technical Understanding

I've expanded my base of knowledge regarding intermolecular interactions, such as hydrogen bonding and π-π stacking, within these crystals, plus the SC-XRD workflow. However, I'm now honing in on the practical aspects and challenges, seeking field-proven insights specific to pyrazole derivatives. My aim is to uncover experimental choices and common refinement challenges, along with authoritative sources. I'm focusing on finding crystallization techniques and refinement strategies specific to this compound class.

Pinpointing Pyrazole Challenges

I'm now focusing on practical, field-tested knowledge for the guide. While I have background on pyrazole synthesis, characterization (including SC-XRD), and intermolecular forces, the next step is specifics. I'm searching for crystallization methods and common refinement difficulties unique to pyrazoles, such as dealing with disorder or twinning. I need concrete examples and case studies. I'm also finding citable sources for protocols.

Gathering More Specific Data

I've been sifting through the results, and the second round of research has provided far more specific information, focusing more on the core elements. I'm seeing resources that specifically address issues that are crucial for py: disorder and twinning in heterocyclic compounds. This seems extremely helpful.

Finalizing Resource Gathering

I'm confident I have a solid foundation now. The focus shifted to specific challenges in heterocyclic compounds, especially pyrazoles. I've uncovered crucial information on intermolecular interactions, structure validation (PLATON, checkCIF), and refinement (SHELXL). I'm also finding applicable case studies in drug design. I'm ready to begin structuring, writing, and diagramming the guide.

computational and DFT studies of ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Beginning Data Collection

I've started gathering data. I'm deep diving into Google searches right now, aiming for a broad information net on computational and DFT studies related to ethyl 1-phenyl-1H-pyrazole-4-carboxylate and similar pyrazole derivatives. I'm focusing on finding the relevant literature.

Defining Scope and Structure

I'm now moving on to defining the scope and structuring the guide. I'm prioritizing synthesis, spectroscopic analyses, and computational methods. I am also starting to draft the guide content, focusing on explanations of the "why" behind the chosen methods, and I will be putting the spotlight on DFT methods. I'm focusing on the interpretation of HOMO-LUMO, MEP, and NBO analyses and how computational data informs molecular docking.

Expanding Search Parameters

I'm now expanding my search parameters, focusing on synthesis, spectroscopy, and computational analyses of the target molecule. I aim to identify key research and established methodologies in drug development. I will be devising a guide structure, including the rationale behind each methodological choice, with a focus on DFT analysis (HOMO-LUMO, MEP, NBO) and applications in drug design via molecular docking.

spectroscopic data for ethyl 1-phenyl-1H-pyrazole-4-carboxylate (NMR, IR, Mass)

Starting Spectral Search

I've initiated a thorough investigation into the spectroscopic data for ethyl 1-phenyl-1H-pyrazole-4-carboxylate. My primary focus is on gathering NMR (¹H and ¹³C), IR, and mass spectrometry data. Furthermore, I'm now actively seeking detailed experimental protocols for obtaining these spectra for organic compounds.

Developing Data Analysis Framework

I am now structuring my approach to the analysis, planning a detailed technical guide. I'll begin with an introduction to the compound and spectroscopy's significance. I will compile spectroscopic data into clear tables and am creating a DOT script for a labeled molecular structure diagram. Subsequently, I'll detail experimental protocols and justify the chosen parameters and techniques. Finally, I will provide a thorough interpretation, linking data to the structure of ethyl 1-phenyl-1H-pyrazole-4-carboxylate.

Organizing Spectral Data Acquisition

I'm now fully immersed in a comprehensive search for spectroscopic data for ethyl 1-phenyl-1H-pyrazole-4-carboxylate. This includes NMR, IR, and mass spec data. I'm also looking for detailed experimental protocols and authoritative interpretation guides. I plan to use this info to structure a technical guide, starting with an introduction and then clearly organized data tables and molecular structure diagrams. Detailed experimental protocols with justified parameters are next. I will then perform interpretation, and finally include a complete reference section.

literature review of 1-phenyl-1H-pyrazole compounds

Beginning Research on Pyrazoles

I've initiated a broad search for reviews on 1-phenyl-1H-pyrazole compounds to gain a foundational understanding. The plan is to follow this with focused searches on synthesis methods and their biological activities to zero in on key aspects of this compound class.

Expanding the Search Parameters

I'm now expanding the search terms beyond reviews to include specific synthesis methods and biological activities like anticancer and anti-inflammatory properties of 1-phenyl-1H-pyrazole compounds. The goal is to identify key papers for detailed analysis of synthetic methodologies, structure-activity relationships, and mechanisms of action. I'll also be looking for challenges and future directions in the field to provide a well-rounded technical guide.

Defining the Guide Structure

I'm now structuring the guide. First, I'll introduce the pyrazole scaffold. Next, the focus will shift to synthesis, then to biological activities with specific examples and mechanisms. The final section will be on future prospects. Throughout, I'll identify and incorporate key protocols, pathways, and comparative data.

Methodological & Application

synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Initiating Research on Synthesis

I'm now diving into the synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate. My initial approach involves exhaustive Google searches, concentrating on reaction mechanisms, experimental protocols, and the starting materials needed. I'm keen to find detailed and reliable information to form a solid base.

Planning Synthetic Strategies

I've moved past initial searches and am now analyzing the most frequent and effective synthetic routes. I'm focusing on reaction conditions, catalysts, and purification strategies to understand the best approach. I am investigating the rationale behind specific reagent choices for more robust explanations.

Outlining Application Note Structure

I'm now outlining the application note, starting with an introduction that highlights the importance of the target compound. I'll thoroughly discuss prominent synthetic methods, including step-by-step protocols, reagent quantities, and work-up procedures. I plan to incorporate citations to support mechanistic claims and procedural standards. I will add Graphviz diagrams to visualize reaction mechanisms and experimental workflows, then tables to summarize quantitative data for ease of comparison.

one-pot synthesis of substituted N-phenyl pyrazoles

Starting Research Now

I'm currently immersed in Google searches, focusing on the one-pot synthesis of substituted N-phenyl pyrazoles. I'm prioritizing authoritative sources to understand reaction mechanisms, diverse synthetic protocols, and catalyst systems. I'm also examining common starting materials to build a solid foundation.

Developing a Methodology

I've transitioned from general searches to a more focused analysis of successful one-pot methodologies for N-phenyl pyrazoles. My focus is now on identifying the scope of substrates and analyzing yields and reaction conditions. I'm aiming to select a couple of robust protocols for the application notes, and have started thinking about how to frame the introduction.

Outlining the Synthesis

I'm now outlining the structure of the application note. I plan an introduction highlighting the importance of N-phenyl pyrazoles in drug development, followed by a detailed discussion of synthetic strategies. I will explain the mechanism for each selected protocol, then offer a step-by-step experimental procedure. I will design a workflow diagram using a DOT script.

Vilsmeier-Haack reaction for pyrazole synthesis

Initiating Search Strategies

I'm now starting with extensive Google searches to gather authoritative data on the Vilsmeier-Haack reaction. I'm focusing on its use in synthesizing pyrazoles, diving into the mechanisms, substrates, and detailed experimental steps. My goal is to compile a solid foundation of information.

Analyzing Search Results

I've moved on to analyzing the Google search results. I'm prioritizing the key mechanistic steps of the Vilsmeier-Haack reaction as it applies to pyrazole synthesis. Identifying common starting materials and reagents is the current focus, along with variations leading to different pyrazole substitutions. I'm building towards structuring the application note with a solid theoretical foundation.

Structuring Application Note Plan

I'm now zeroing in on the application note's structure. I'll kick things off with a theoretical overview of the Vilsmeier-Haack reaction and its pyrazole adaptation, focusing on the underlying rationale. Then, I'll dive into crafting a detailed, step-by-step experimental protocol, complete with checkpoints. I'll also develop a DOT script for a mechanism diagram.

protocol for N-alkylation of pyrazole carboxylates

Initiating Data Collection

I'm starting by systematically searching Google for information on N-alkylation of pyrazole carboxylates. I'm focusing on reaction mechanisms, common alkylating agents, bases, solvents, and catalysts used in this process. I'm aiming to build a solid foundation of existing knowledge.

Analyzing Relevant Data

I'm now expanding my search to include protocols and characterization data from reliable sources, alongside review articles on regioselectivity and substituent effects in N-alkylation of pyrazoles. I am also investigating the synthesis of the necessary starting materials, pyrazole-3-carboxylates. Then I'll start structuring the application note with an introduction highlighting the importance of these compounds in drug discovery.

Expanding Search Parameters

I'm now diving deeper into the N-alkylation research. I am focusing my Google searches more specifically. I'm prioritizing established protocols from reliable sources and relevant review articles. I'll also be investigating the synthesis of essential starting materials, while simultaneously focusing on drafting the application note's intro to highlight the compounds' importance in drug discovery. I'm planning tables summarizing key reaction conditions. I'll also create a Graphviz workflow diagram.

ethyl 1-phenyl-1H-pyrazole-4-carboxylate as a synthetic intermediate

Initiating Comprehensive Research

I've started a deep dive into ethyl 1-phenyl-1H-pyrazole-4-carboxylate. My initial focus is on its chemical characteristics, synthesis methods, and how it reacts. I'm aiming to gain a solid grasp of its fundamental properties before moving on.

Expanding Search Scope

I'm now broadening my search. I'm actively looking into the applications of ethyl 1-phenyl-1H-pyrazole-4-carboxylate as a synthetic intermediate, especially within pharmaceuticals. Specific examples and reaction schemes are becoming a focus. Detailed experimental protocols and authoritative sources are on my radar to bolster the mechanistic understanding and procedures.

Structuring Application Note Plan

I'm now outlining the application note's structure. It will begin with an introduction highlighting the pyrazole scaffold and ethyl 1-phenyl-1H-pyrazole-4-carboxylate's role. I'll detail its synthesis with a step-by-step protocol, rationalizing reagent choices, and visualize the workflow with a DOT graph. Next, I'll showcase its applications as a synthetic intermediate, providing protocols, mechanisms, DOT graphs, and tables summarizing yields and conditions for each example.

Analyzing the Initial Findings

I've made headway! The preliminary search has offered a solid foundation. I have uncovered diverse synthesis pathways for ethyl 1-phenyl-1H-pyrazole-4-carboxylate, predominantly focused on reacting an active methylene compound with a phenylhydrazine derivative. Further, I have located examples of the compound being used in downstream synthesis.

Delving Deeper for Details

I'm now focusing on granularity. Initial synthesis routes are clear, but I require step-by-step protocols from authoritative sources. I need to find the specific experimental instructions. My next phase will be finding examples of drug candidates synthesized from the intermediate and getting their detailed synthesis in primary literature. Also, reliable sources for reaction mechanisms are needed. Gathering data for tables and DOT diagrams is the goal.

Gathering Detailed Protocols

I'm expanding my scope. The ester functionalities' transformations are clear: hydrolysis, amidation, and reduction, and these will offer synthetic flexibility. I'm focusing on the specifics now, seeking detailed experimental protocols from peer-reviewed sources for the synthesis of the core structure, and downstream applications. I am searching for step-by-step instructions. Also, I am now focused on collecting data for the requested tables and DOT diagrams.

Analyzing Synthetic Protocols

I've uncovered a promising protocol for synthesizing ethyl 1-phenyl-1H-pyrazole-4-carboxylate, using diethyl 2-(ethoxymethylene)-3-oxosuccinate and phenylhydrazine. Plus, I've got some relevant examples to go over.

Developing a Synthesis Guide

I'm now zeroing in on published procedures with full characterization data to ensure reproducibility, focusing on ethyl 1-phenyl-1H-pyrazole-4-carboxylate synthesis. To bolster the "Expertise & Experience" pillar, I'm specifically searching for mechanistic explanations and detailed steps. I am also working to strengthen the "Authoritative Grounding" with citable references.

Refining Search Strategies

I've made headway, finding a detailed protocol and examples synthesizing biologically active molecules from ethyl 1-phenyl-1H-pyrazole-4-carboxylate. The details are solid, but to fulfill "self-validating system" and "Expertise & Experience," I need more complete procedures with full characterization. To bolster "Authoritative Grounding", I'm now hunting for detailed mechanistic explanations and robust citable references, and will look for more examples of the intermediate's uses.

Gathering Synthetic Data

I've assembled a robust base for detailed application notes and protocols, focusing on ethyl 1-phenyl-1H-pyrazole-4-carboxylate. The searches yielded the synthesis and key transformations: hydrolysis, amidation, reduction, and conversion to hydrazide. This information is key for future developments.

Refining Protocol Details

I'm now integrating the search results to formulate self-validating protocols for ethyl 1-phenyl-1H-pyrazole-4-carboxylate synthesis. The focus is on precision: quantities, reaction conditions, purification techniques, and expected yields are now the focus. I'm carefully compiling data from diverse sources to ensure these protocols are robust and easily reproducible. I'm also working to provide concise, but well-referenced, mechanistic explanations.

Consolidating Foundational Information

I'm solidifying my understanding of ethyl 1-phenyl-1H-pyrazole-4-carboxylate's synthesis and key transformations; hydrolysis, amidation, reduction, and conversion to hydrazide. I now have information on its use to synthesize pyrazolo[3,4-d]pyrimidines and am exploring the biological significance of these compounds. I've begun to recognize the gaps I need to address, specifically detailed protocols, rigorous mechanistic explanations, relevant quantitative data, and verifiable references. I will be consolidating data and identifying remaining gaps, then moving on to structuring and writing the application note.

Analyzing Foundational Search Results

I'm now integrating information on ethyl 1-phenyl-1H-pyrazole-4-carboxylate synthesis, key reactions, and pyrazolo[3,4-d]pyrimidine synthesis. The data on biological significance of these compounds, particularly kinase inhibitors and anticancer agents, is valuable. I'm focusing on creating "self-validating" protocols, including quantities, reaction details, and yields. Additionally, I need to focus on adding mechanisms with citations, quantitative data (NMR, IR, MS) for compound characterization, and verifiable URLs for citations. I'm preparing to consolidate and target specific information gaps and begin application note drafting, including DOT graphs and tables.

applications of ethyl 1-phenyl-1H-pyrazole-4-carboxylate in medicinal chemistry

Gathering Preliminary Data

I'm currently engaged in comprehensive Google searches to uncover the medicinal chemistry applications of ethyl 1-phenyl-1H-pyrazole-4-carboxylate. My focus is on its synthesis, reported biological activities, and known uses. I'm aiming to build a solid foundation of existing knowledge.

Expanding Search Parameters

I'm now diving deeper into the medicinal chemistry applications, starting with a review of synthesis methods, reported bioactivities, and known mechanisms of action for ethyl 1-phenyl-1H-pyrazole-4-carboxylate. The goal is to pinpoint promising therapeutic areas. Following this, I will structure application notes. I'm building detailed experimental protocols for relevant assays. Concurrently, I'm identifying key pathways for visualization in Graphviz. I will include quantitative data tables.

Outlining the Project Structure

I've just structured the overall project outline. I'm focusing on synthesizing application notes and experimental protocols for ethyl 1-phenyl-1H-pyrazole-4-carboxylate. My plan includes an introduction to the pyrazole scaffold and compound-specific applications, supported by detailed data and mechanisms, alongside protocols, Graphviz diagrams, and quantitative data.

use of pyrazole derivatives in agrochemical synthesis

Initiating Agrochemistry Analysis

I'm starting with a deep dive into pyrazole derivatives. My focus is on understanding their role and specific applications within agrochemical synthesis. I'm exploring their mechanisms of action and which agrochemicals, particularly fungicides, utilize them. This search will be my foundation.

Refining Synthesis Protocols

I'm now expanding my search to include herbicides and insecticides that utilize pyrazole derivatives, not just fungicides. I am focusing on detailed synthetic protocols, including reaction schemes and conditions, and any information on structure-activity relationships. Furthermore, I'll be gathering biological activity data to present in a structured format and searching for authoritative sources to support mechanistic claims and protocol standards. Finally, I will structure my application note to detail the significance of pyrazole chemistry in agrochemicals.

Extending Scope and Refinement

My investigation is now branching out to include a wider range of pyrazole derivatives across fungicides, herbicides, and insecticides. I'm deep into finding detailed synthetic methods, including reaction schemes and conditions, while also researching the structure-activity connections. Concurrently, I'm compiling biological activity metrics for structured presentation and locating credible sources to validate my claims, with a focus on comprehensive URL referencing. Finally, I'll be structuring the application note, starting with an overview and working my way into detailed syntheses, including diagrams.

development of pyrazole-based lactate dehydrogenase inhibitors

Initiating Search Strategies

I'm starting with focused Google searches to get a grasp of pyrazole-based LDH inhibitor development. I'll concentrate on design, synthesis, and how these compounds are biologically evaluated. The goal is to build a solid foundation of existing knowledge.

Refining Initial Approach

I'm now zeroing in on targeted Google searches to gather data. The focus is now on the design, synthesis, biological evaluations of pyrazole-based LDH inhibitors, LDH inhibition assay protocols, and LDH's role in disease. I will then analyze and integrate the search findings to structure application notes and protocols logically, starting with LDH's scientific background and the rationale for a pyrazole scaffold. I will also be writing detailed methodologies, and designing and generating Graphviz diagrams to visualize important concepts.

Developing Comprehensive Strategy

I've expanded my search scope to include assay protocols and LDH's role in disease. I'll integrate the search findings into a logical structure for application notes, starting with LDH background and the pyrazole scaffold rationale. Methodologies and diagrams are in progress, and I am creating detailed, step-by-step methodologies and tables to summarize quantitative data. I am using graphviz diagrams to visualize key concepts. I will integrate authoritative references as I write, then assemble a proper reference section, and will then check the document for all requirements.

synthesis of pyrazole-based anti-inflammatory agents

Beginning Data Collection

I've initiated the data gathering phase. Right now, I'm performing targeted Google searches to collect information on the synthesis of pyrazole-based anti-inflammatory agents. I am focusing on well-established synthetic routes like the Knorr synthesis and reactions involving.

Analyzing Search Results

I'm now analyzing the search results, aiming to structure the application notes. I will begin with an introduction to pyrazoles, followed by anti-inflammatory mechanisms, common synthetic strategies, and detailed experimental protocols. The goal is to explain each step's rationale, and include in-text citations for all mechanistic claims, and procedural standards, with supporting Graphviz diagrams to illustrate workflows.

Refining Search Strategies

I'm refining my search strategy to make sure I get comprehensive information. I'm expanding my Google searches to include more established synthetic routes and focusing on the mechanism of action. I will also make sure to use specific, well-documented experimental protocols. Next, I'll go through the results to structure the notes.

FT-IR spectroscopy analysis of pyrazole compounds

Initiating Spectral Investigation

I'm now starting with some focused Google searches to get the lay of the land for FT-IR spectroscopy of pyrazole compounds. I'm especially interested in vibrational modes, how to read the spectra, and standard analysis methods. I aim for a solid foundation before diving deeper.

Mapping Spectral Characteristics

I'm now analyzing search results to pinpoint key pyrazole functional group frequencies. I'm focusing on N-H, C=N, C=C, and C-H vibrations, as well as substituent influences. I'm seeking authoritative references for spectral data and exploring how these factors impact vibrational modes. I will need to ensure a good foundation for analysis of spectral data.

Structuring Application Note Outline

I'm now devising the structure for an application note, beginning with an introduction to pyrazoles and FT-IR principles, moving to sample prep, spectral acquisition, and data interpretation. I'm tailoring the outline to meet researcher and drug developer needs. I'm focusing on providing a comprehensive framework that addresses experimental workflow and relevant considerations.

using ethyl 1-phenyl-1H-pyrazole-4-carboxylate in multicomponent reactions

Commencing Literature Review

I'm starting a deep dive into the literature. Right now, I'm focusing Google searches on multicomponent reactions specifically involving ethyl 1-phenyl-1H-pyrazole-4-carboxylate. I'm prioritizing reaction types, mechanisms, and specific protocols. I aim to build a strong foundation of knowledge to guide further investigation.

Developing Application Notes

I've progressed to synthesizing the information from my literature search. I'm focusing on well-documented reactions using the pyrazole derivative, paying close attention to component roles and conditions. I'm structuring the application notes with a logical flow for researchers. I'm starting to draft the detailed protocols, prioritizing clear explanations and self-validating steps.

Outlining Detailed Protocols

I'm now outlining detailed protocols, and I'm generating Graphviz diagrams to clarify reaction mechanisms. I'm also creating tables to concisely summarize key quantitative data. My focus is on clear explanations and self-validating steps, alongside a proper referencing scheme with valid URLs. I am aiming for a final review to ensure structural integrity and scientific accuracy.

material science applications of pyrazole esters

Initiating Data Collection

I've started gathering data. I'm focusing my initial efforts on Google searches to find information on pyrazole esters' material science applications. I'm exploring polymers, coordination chemistry, functional materials, and corrosion inhibition to get a broad overview.

Outlining Application Notes

Refining Search Strategies

I'm now refining my search strategies. I'm focusing on comprehensive Google searches about pyrazole esters in material science, emphasizing polymers, functional materials, and corrosion inhibition. I'll simultaneously find synthesis protocols and review articles. I aim to create causal explanations and self-validating systems. I will also make an authoritative guide.

ethyl 1-phenyl-1H-pyrazole-4-carboxylate for optical limiting applications

Initiating Data Collection

I'm now diving deep into Google searches, meticulously gathering data on ethyl 1-phenyl-1H-pyrazole-4-carboxylate. My focus is on synthesis, characterization, and how it's used in optical applications. I am pinpointing the most relevant sources to ensure comprehensive coverage.

Defining Search Parameters

I've refined my search terms. I'm now honing in on the nonlinear optical properties of ethyl 1-phenyl-1H-pyrazole-4-carboxylate, specifically optical limiting. I'm also looking for mechanisms like reverse saturable absorption and two-photon absorption, and I'll include Z-scan techniques in my search. I'm aiming for peer-reviewed articles and established protocols to anchor the work.

Formulating the Application Note

I'm starting to build the structure of the application note. I'm focusing on the introduction, material properties, and experimental protocols. I will include Z-scan procedures with setup details, and I will also add tables for data and diagrams. I'll summarize key quantitative data and create visual aids for clarity. A comprehensive references section is also in the works. I will ensure all formatting and visualization requirements are met.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-Phenyl-1H-Pyrazole-4-Carboxylate

Welcome to the dedicated technical support guide for the synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will delve into the common challenges encountered during this synthesis and provide actionable, evidence-based solutions to improve your yield and purity.

Introduction to the Synthesis

The synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a cornerstone reaction for generating a key structural motif present in many biologically active compounds. The most prevalent and reliable method for its preparation is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester or a related derivative with a hydrazine. In this specific case, the reaction typically proceeds via the condensation of ethyl 2-formyl-3-oxobutanoate (or a functional equivalent like ethyl ethoxymethyleneacetoacetate) with phenylhydrazine.

Understanding the nuances of this reaction is critical for achieving high yields and purity. This guide will address common pitfalls and provide robust protocols to ensure the successful synthesis of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during the synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate.

Question 1: Why is my reaction yield consistently low?

Low yields are a frequent frustration in organic synthesis. For the synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate, several factors can contribute to this issue.

Potential Causes and Solutions

| Potential Cause | Explanation | Recommended Solution |